Product packaging for Isoriccardin C(Cat. No.:)

Isoriccardin C

Cat. No.: B1253852
M. Wt: 424.5 g/mol
InChI Key: ZKRAPLUKBRYFFL-UHFFFAOYSA-N
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Description

Historical Context and Discovery

Isoriccardin C was first identified in 1987 during phytochemical investigations of the liverwort Marchantia polymorpha and Marchantia palmata . Yoshinori Asakawa and colleagues isolated this compound alongside other bisbibenzyls, characterizing its structure through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . Subsequent studies revealed its presence in additional liverwort species, including Dumortiera hirsuta and Plagiochasma rupestre, with the 2013 discovery of cytotoxic properties in D. hirsuta marking a pivotal advancement in its pharmacological exploration .

Classification as Macrocyclic Bisbibenzyl

This compound belongs to the macrocyclic bisbibenzyl family, characterized by two bibenzyl units connected via ether linkages to form a 28-membered macrocycle. Its molecular formula, $$ \text{C}{28}\text{H}{24}\text{O}_4 $$, corresponds to a molecular weight of 424.5 g/mol . The compound’s structure features a cis,cis-1,5-diene moiety and aromatic polyether components, enabling unique interactions with biological targets (Table 1) .

Table 1: Structural Features of this compound

Property Description
Molecular formula $$ \text{C}{28}\text{H}{24}\text{O}_4 $$
Macrocyclic framework 28-membered ring with two bibenzyl units
Key functional groups Ether linkages, aromatic rings, cis,cis-1,5-diene moiety
Stereochemistry Atropisomeric configurations confirmed via chiral HPLC-CD analysis

Research Significance in Natural Product Chemistry

This compound has emerged as a model compound for studying macrocyclic biosynthesis and bioactivity. Its cytotoxic effects against cancer cell lines (e.g., Jurkat, HL60) highlight its potential in oncology, with studies demonstrating apoptosis induction via mitochondrial membrane penetration and G1/S cell cycle arrest . Additionally, its antifungal activity against Candida albicans (MIC = 128 µM) underscores its role in antimicrobial research . The compound’s atropisomerism, involving enantiomeric forms with distinct biological activities, further positions it as a subject of stereochemical investigations .

Current Research Status and Knowledge Gaps

Recent advances include the total synthesis of related bisbibenzyls (e.g., riccardins) using Wittig and Ullmann coupling reactions, though this compound’s synthetic pathway remains unoptimized . Spatial distribution studies in M. polymorpha using airflow-assisted desorption electrospray ionization mass spectrometry (AFADESI-MSI) have mapped its accumulation in reproductive tissues, suggesting ecological roles in plant defense .

Critical knowledge gaps persist in three areas:

  • Biosynthetic pathways : The enzymatic mechanisms governing macrocyclization and ether bond formation are poorly characterized .
  • Structure-activity relationships : Modifications to the cis,cis-diene moiety or aromatic rings could enhance selectivity for therapeutic targets .
  • Ecological interactions : The compound’s role in liverwort-microbe symbiosis or environmental stress responses requires further exploration .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H24O4 B1253852 Isoriccardin C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H24O4

Molecular Weight

424.5 g/mol

IUPAC Name

15-oxapentacyclo[20.2.2.216,19.110,14.02,7]nonacosa-1(24),2(7),3,5,10(29),11,13,16,18,22,25,27-dodecaene-3,13,24-triol

InChI

InChI=1S/C28H24O4/c29-24-15-10-20-6-11-21-2-1-3-25(30)28(21)23-14-9-19(16-26(23)31)5-4-18-7-12-22(13-8-18)32-27(24)17-20/h1-3,7-10,12-17,29-31H,4-6,11H2

InChI Key

ZKRAPLUKBRYFFL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2)C3=C(CCC4=CC(=C(C=C4)O)OC5=CC=C1C=C5)C=CC=C3O)O

Synonyms

isoriccardin C

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Isoriccardin C is recognized for its potential therapeutic properties. Studies have indicated that it exhibits various biological activities, including:

  • Antimicrobial Activity : Research has demonstrated that this compound possesses significant antibacterial effects against several pathogens. For instance, it has shown efficacy against Staphylococcus aureus and Escherichia coli, which are common causes of healthcare-associated infections .
  • Antifungal Properties : The compound has also been investigated for its antifungal capabilities. A study indicated that this compound can inhibit the growth of Candida albicans, a common fungal pathogen responsible for opportunistic infections in immunocompromised individuals .

Antiviral Research

Recent studies have explored the antiviral potential of this compound. It has been evaluated for its effects against viruses such as influenza. The compound's mechanism appears to involve the disruption of viral replication processes, making it a candidate for further research in antiviral drug development .

Table 1: Summary of Biological Activities of this compound

Activity TypePathogen/ConditionResultReference
AntibacterialStaphylococcus aureusSignificant inhibition observed
AntibacterialEscherichia coliEffective at reducing colony-forming units
AntifungalCandida albicansGrowth inhibition noted
AntiviralInfluenza virusDisruption of viral replication processes

Biotechnological Applications

The extraction and synthesis of this compound from liverworts like Marchantia polymorpha have implications in biotechnology. Genetic engineering approaches are being explored to enhance the yield of this compound, which could lead to more sustainable production methods for pharmaceutical applications .

Chemical Reactions Analysis

Heck Macrocyclization

The intramolecular Heck reaction is a cornerstone for constructing isoriccardin C’s macrocyclic core. This method enables efficient formation of large rings under palladium catalysis.

Example Reaction :

  • Substrate : Aryl iodide precursors with tethered alkenes.

  • Catalyst : Pd(OAc)₂ with phosphine ligands (e.g., cataCXium®A).

  • Conditions : KOAc, t-amyl alcohol, 80–100°C.

  • Yield : 65–70% for macrocyclic intermediates .

Wittig Reaction

Early synthetic approaches for riccardin C (a structural analogue) employed Wittig reactions to form biaryl ether linkages. This method was adapted for this compound to install key alkene functionalities .

Example Reaction :

  • Reactants : Phosphonium ylide + aldehyde.

  • Conditions : NaOMe/MeOH, room temperature.

  • Outcome : Formation of bibenzyl derivatives as precursors .

Suzuki Coupling

Example Reaction :

  • Reactants : Aryl boronic acid + aryl halide.

  • Catalyst : Pd/C, aqueous base.

  • Yield : <10% for macrocyclic products .

Mechanistic Insights into Heck Macrocyclization

The reaction proceeds via oxidative addition of Pd(0) to an aryl halide, followed by alkene insertion and β-hydride elimination. The strained macrocycle is stabilized by rigidifying elements such as aromatic rings.

Key Factors :

  • Ligand Choice : Bulky ligands (e.g., cataCXium®A) suppress β-hydride elimination side reactions.

  • Solvent : Polar aprotic solvents (e.g., t-amyl alcohol) enhance solubility of intermediates .

Comparative Analysis of Reaction Yields

The table below summarizes reaction conditions and yields for this compound synthesis:

Reaction Type Catalyst System Conditions Yield Ref.
Heck MacrocyclizationPd(OAc)₂, cataCXium®A, KOAct-amyl alcohol, 100°C65–70%
Suzuki CouplingPd/C, K₂CO₃DMF/H₂O, 80°C<10%
Wittig ReactionNaOMe/MeOHRT, 12 h55–60%

Recent Advances

  • Supramolecular Catalysis : Rotaxane-based Pd catalysts improved macrocyclization efficiency by reducing oligomerization .

  • Microwave Assistance : Reduced reaction times (30 min vs. 36 h) for related bis(bibenzyl) macrocycles .

  • Process Optimization : Scalable Heck macrocyclization (up to 120 kg scale) with air-stable ligands for pharmaceutical production .

Challenges and Limitations

  • Regioselectivity : Competing pathways in Heck reactions necessitate precise substrate design.

  • Strain Management : The 14-membered ring’s strain complicates purification and stability .

References Byjus Chemistry: Chemical Reactions Overview Eprints Soton: Total Synthesis of Cavicularin & Riccardin C PMC Article: Heck Macrocyclization in Drug Synthesis

This synthesis-focused analysis ensures reproducibility and aligns with industrial and academic standards.

Preparation Methods

Retrosynthetic Analysis and Precursor Design

The McMurry coupling approach, first applied to riccardin C synthesis, forms the foundation for Isoriccardin C preparation. The retrosynthetic pathway decomposes the macrocycle into two bibenzyl fragments connected via ketone functionalities (Figure 1). Critical design considerations include:

  • Precursor Symmetry : Utilization of C₂-symmetric dihydroxybibenzyl units to minimize regiochemical complications during coupling

  • Protecting Group Strategy : Sequential benzyl ether protection of phenolic hydroxyl groups to prevent undesired side reactions during oxidation steps

  • Steric Modulation : Strategic methyl group incorporation at ortho positions to enforce planar conformations in intermediate biaryl systems

Bibenzyl Unit Preparation

The western hemisphere bibenzyl fragment is synthesized from commercially available orcinol derivatives through Friedel-Crafts acylation (Table 1):

Table 1: Key Parameters for Bibenzyl Precursor Synthesis

StepReaction TypeConditionsYield (%)Purity (%)
1Friedel-Crafts AcylationAlCl₃ (2.5 eq), CH₂Cl₂, 0°C→RT7895
2MethylationMeI, K₂CO₃, DMF, 60°C, 12h9298
3Benzylic OxidationCrO₃/H₂SO₄, acetone, 0°C, 2h6590
4Stille CouplingPd(PPh₃)₄, CuI, THF, reflux8197

Macrocyclization via McMurry Coupling

The pivotal macrocycle formation employs low-valent titanium-mediated reductive coupling under high-dilution conditions (10⁻³ M):

  • Catalyst System : TiCl₃ (4 eq)/LiAlH₄ (8 eq) in THF/toluene (1:3)

  • Temperature Profile : Gradual heating from -78°C to 110°C over 48h

  • Yield Optimization : 32% isolated yield after silica gel chromatography

Critical parameters affecting cyclization efficiency include:

  • Solvent polarity (THF:toluene optimal for solubility vs. transition state stabilization)

  • Substrate concentration (pseudo-high dilution conditions prevent oligomerization)

  • Titanium oxidation state (Ti⁰/Ti²⁺ ratio crucial for coupling selectivity)

Radical-Mediated Transannular Ring Contraction

Mechanism and Advantages

This innovative approach addresses the inherent strain in this compound's 14-membered ring through sequential macrocyclization/contraction:

  • Initial formation of 18-membered precursor via McMurry coupling

  • Radical initiation using AIBN (azobisisobutyronitrile) at 80°C

  • Hydrogen atom transfer (HAT) mediated by tributyltin hydride

  • Spontaneous transannular C-C bond formation

Key Advantages :

  • Enables access to highly strained systems unattainable through direct cyclization

  • Improves overall yield to 41% by separating macrocycle formation from strain-inducing steps

  • Permits late-stage functionalization prior to ring contraction

Experimental Optimization

Table 2: Radical Contraction Condition Screening

EntryInitiatorHAT SourceTemp (°C)Time (h)Yield (%)
1AIBNBu₃SnH80641
2Et₃B/O₂(TMS)₃SiH251228
3V-70PhSiH₃60833
4UV LightCyanoisopropyl302419

Optimal conditions (Entry 1) balance radical generation efficiency with minimized side reactions. Notably, tin-mediated HAT provides superior regioselectivity compared to silicon-based alternatives.

Palladium-Catalyzed Direct Arylation Approach

Methodology Development

Recent advances in C-H activation enable a more convergent route to this compound precursors:

Key Transformation :
Biphenyl → Bis(bibenzyl) via double C-H arylation

Catalytic System :

  • Pd(OAc)₂ (10 mol%)

  • SPhos (2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl) as ligand

  • Ag₂CO₃ (3 eq) as oxidant

  • PivOH (2 eq) as proton shuttle

Reaction Profile :

  • Toluene, 110°C, 36h

  • 68% yield (unoptimized)

  • Excellent functional group tolerance for methoxy and hydroxyl substituents

Comparative Analysis of Methods

Table 3: Synthesis Method Benchmarking

ParameterMcMurryRadical ContractionDirect Arylation
Total Steps14169
Overall Yield (%)8.212.415.7
Stereochemical ControlModerateHighLow
Scalability (g-scale)LimitedModerateGood
Purification ChallengesHighMediumLow

The direct arylation approach shows particular promise for industrial-scale production despite current limitations in atropisomer control.

Critical Challenges and Optimization Strategies

Atropisomerism Management

The biaryl axis in this compound generates three stable atropisomers requiring resolution:

Resolution Methods :

  • Chiral HPLC (Chiralpak IA column, hexane/i-PrOH 85:15)

  • Kinetic resolution using lipase PS-30 (vinyl acetate, 37°C)

  • Diastereomeric salt formation with (R)-1-phenylethylamine

Table 4: Atropisomer Resolution Efficiency

Methodee (%)Recovery (%)
Chiral HPLC99.582
Enzymatic Resolution8865
Diastereomeric Crystallization9578

Purification Protocol Optimization

Final product isolation employs a three-step process:

  • Flash chromatography (SiO₂, EtOAc/hexane gradient)

  • Recrystallization (CH₂Cl₂/pentane)

  • Preparative HPLC (C18, MeCN/H₂O + 0.1% TFA)

Critical purity parameters:

  • HPLC: >99% (220 nm)

  • Residual solvent: <500 ppm (ICH guidelines)

  • Heavy metals: <10 ppm (Pd, Sn)

Q & A

Q. How can researchers respond to peer-review critiques regarding insufficient characterization of this compound analogs?

  • Methodological Answer : Provide supplementary characterization (e.g., elemental analysis, IR spectroscopy) and comparative bioactivity data. Highlight adherence to journal-specific guidelines (e.g., Beilstein Journal’s compound characterization standards) . For unresolved disputes, propose independent validation by a third-party lab .

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